N,N,N',N'-Tetraethylethylenediamine

Catalog No.
S703298
CAS No.
150-77-6
M.F
C10H24N2
M. Wt
172.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetraethylethylenediamine

CAS Number

150-77-6

Product Name

N,N,N',N'-Tetraethylethylenediamine

IUPAC Name

N,N,N',N'-tetraethylethane-1,2-diamine

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C10H24N2/c1-5-11(6-2)9-10-12(7-3)8-4/h5-10H2,1-4H3

InChI Key

DIHKMUNUGQVFES-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(CC)CC

Canonical SMILES

CCN(CC)CCN(CC)CC
  • Basicity

    TEEDA is a strong Brønsted–Lowry base, meaning it readily accepts protons (H⁺ ions). This property makes it useful as a catalyst in organic synthesis reactions, where it can deprotonate substrates to initiate or accelerate reactions [].

  • Lewis basicity

    TEEDA can also act as a Lewis base, donating lone pairs of electrons to form coordinate covalent bonds with Lewis acids. This property allows it to form complexes with metal ions, which can be employed as catalysts or reagents in various research applications [].

  • Solubility

    TEEDA is miscible with many organic solvents and water, making it a versatile reaction medium for various research purposes [].

Here are some specific examples of how TEEDA is used in scientific research:

  • Organic synthesis

    TEEDA is commonly used as a base catalyst in a variety of organic reactions, including deprotonation, alkylation, and condensation reactions [, ].

  • Polymerization

    TEEDA can act as a catalyst or ligand in polymerization reactions, influencing the formation and properties of polymers [].

  • Coordination chemistry

    TEEDA forms complexes with various metal ions, which can be used as catalysts, reagents, or precursors for the synthesis of other materials [].

  • Material science

    TEEDA can be used in the synthesis of various materials, such as metal-organic frameworks (MOFs) and ionic liquids, which have potential applications in gas storage, catalysis, and separation processes [, ].

N,N,N',N'-Tetraethylethylenediamine is an organic compound characterized by its molecular formula C₈H₁₈N₂. It is a colorless liquid with a distinctive amine odor, often described as fishy. This compound belongs to the family of ethylenediamines, where the hydrogen atoms of the amine groups are replaced by ethyl groups. The structural formula can be represented as:

text
N(Et)2 |H2N-CH2-CH2-N(Et)2

The compound is known for its properties as a Lewis base and chelating agent, making it valuable in various chemical applications.

TEEDA is likely to exhibit similar hazards as other diamines:

  • Flammability: TEEDA is expected to be flammable based on its organic structure [].
  • Toxicity: Information on specific toxicity is limited, but diamines can be irritating to the skin, eyes, and respiratory system.
  • Reactivity: TEEDA can react with strong acids and oxidizing agents.
, primarily due to its ability to coordinate with metal ions. It acts as a bidentate ligand, forming stable complexes with metals such as nickel and copper. These complexes often exhibit enhanced solubility in organic solvents, which is beneficial for various synthetic applications .

Additionally, this compound can facilitate nucleophilic substitution reactions and is used in the synthesis of amine ligands through intramolecular dealkylation processes . Its reactivity with electrophiles allows it to serve as a catalyst in the formation of new chemical bonds.

The synthesis of N,N,N',N'-Tetraethylethylenediamine can be achieved through various methods:

  • Alkylation of Ethylenediamine: Ethylenediamine can be reacted with ethyl halides (such as ethyl bromide or ethyl iodide) under basic conditions to replace the amine hydrogens with ethyl groups.
  • Reduction Reactions: Other synthetic routes may involve the reduction of corresponding precursors or intermediates that yield tetraethylated products.
  • Catalytic Processes: Some methods utilize catalytic systems to enhance the efficiency of the alkylation process, allowing for higher yields and selectivity .

N,N,N',N'-Tetraethylethylenediamine finds utility in several domains:

  • Catalysis: It acts as a ligand in catalytic processes, particularly in organometallic chemistry.
  • Polymer Chemistry: Used extensively in the production of polyurethanes and other polymers.
  • Analytical Chemistry: Serves as a reagent in various analytical techniques due to its chelating properties.

Studies on N,N,N',N'-Tetraethylethylenediamine have focused on its interactions with metal ions and other ligands. The formation of complexes such as those with nickel or copper has been extensively documented. These interactions are significant for understanding its role in catalysis and material science . The compound's ability to stabilize metal centers enhances reaction rates and selectivity in synthetic pathways.

Several compounds share structural similarities with N,N,N',N'-Tetraethylethylenediamine, each exhibiting unique properties:

Compound NameStructureKey Features
Tetramethylethylenediamine(CH₃)₂NCH₂CH₂N(CH₃)₂More sterically hindered; used in metal coordination
Bis(dimethylamino)methaneMe₂NCH₂NMe₂Different alkyl substituents; used in similar applications
N,N-Diethyl-1,2-ethanediamineEt₂NCH₂CH₂NH₂Less bulky; different reactivity profile

Each of these compounds exhibits distinct reactivity patterns and applications based on their structural differences. N,N,N',N'-Tetraethylethylenediamine stands out due to its balance between steric bulk and reactivity, making it particularly useful in both organic synthesis and polymer chemistry.

XLogP3

1.8

Boiling Point

192.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (82.28%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

150-77-6

General Manufacturing Information

1,2-Ethanediamine, N1,N1,N2,N2-tetraethyl-: ACTIVE

Dates

Modify: 2023-08-15

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